N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Methylation: The resulting tetrazole derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Acylation: The final step involves the acylation of the methylated tetrazole with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the tetrazole ring can yield amine derivatives, which may have different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored as a potential drug candidate for its anti-inflammatory and analgesic properties.
- Evaluated for its ability to inhibit specific biological pathways involved in diseases.
Industry:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
- Applied in the formulation of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical stability.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable properties.
Uniqueness:
- The presence of the tetrazole ring in N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide provides unique stability and reactivity compared to other compounds.
- Its potential applications in pharmaceuticals and advanced materials make it a versatile compound with significant research interest.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-27-16-6-4-14(5-7-16)24-18(21-22-23-24)12-20-19(25)13-28-17-10-8-15(26-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKRCRWROHLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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